N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a nonyl chain, and a carboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then cyclized to form the quinoline core. The nonyl chain is introduced through a Friedel-Crafts alkylation reaction, and the final carboxamide group is formed through an amidation reaction with the appropriate amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-hydroxybenzamide
- N-(2,6-diethylphenyl)-4-hydroxybenzamide
- N-(2,6-diisopropylphenyl)-4-hydroxybenzamide
Uniqueness
N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific structural features, such as the nonyl chain and the quinoline core, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C27H34N2O3 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H34N2O3/c1-4-5-6-7-8-9-12-18-29-23-17-11-10-15-21(23)25(30)24(27(29)32)26(31)28-22-16-13-14-19(2)20(22)3/h10-11,13-17,30H,4-9,12,18H2,1-3H3,(H,28,31) |
InChI Key |
MMCJQDMZPQZEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O |
Origin of Product |
United States |
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